
1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)- can be achieved through several methods. One common approach involves the reduction of vanillin (4-hydroxy-3-methoxybenzaldehyde) using sodium borohydride (NaBH4) in an aqueous ethanol solution . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of vanillin in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further convert it into different alcohols or hydrocarbons.
Substitution: The hydroxyl and methoxy groups on the aromatic ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. It can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Vanillin (4-hydroxy-3-methoxybenzaldehyde): A precursor in the synthesis of 1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)-.
Guaiacol (2-methoxyphenol): Shares the methoxyphenol structure but lacks the propanediol moiety.
Eugenol (4-allyl-2-methoxyphenol): Contains a similar aromatic structure with an allyl group instead of the propanediol moiety.
Uniqueness
1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)- is unique due to its specific combination of hydroxyl, methoxy, and propanediol groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
640293-43-2 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C10H14O4/c1-14-10-5-7(2-3-9(10)13)4-8(12)6-11/h2-3,5,8,11-13H,4,6H2,1H3/t8-/m0/s1 |
Clave InChI |
QGFJORGLNPWXMK-QMMMGPOBSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C[C@@H](CO)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CC(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-](/img/structure/B12594755.png)
![2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine](/img/structure/B12594767.png)
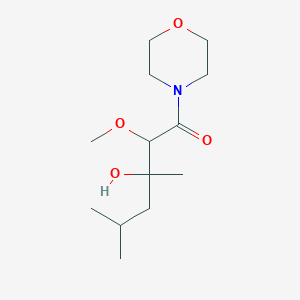
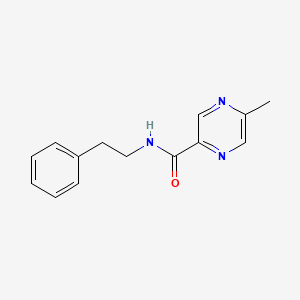

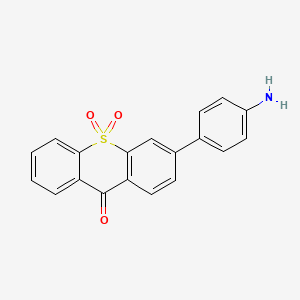

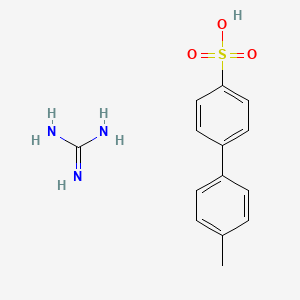
![5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole](/img/structure/B12594807.png)
![2-Butyl-1-[(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)oxy]hexyl phosphate](/img/structure/B12594811.png)
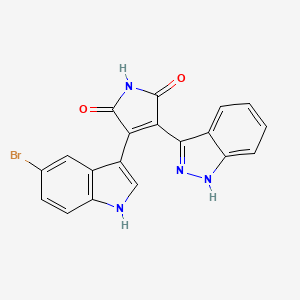
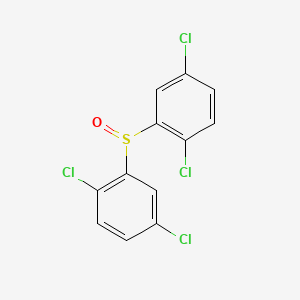
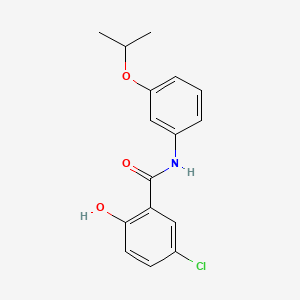
![4-Amino-3',4'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12594821.png)
